(-)-Pseudoephedrine

Beschreibung

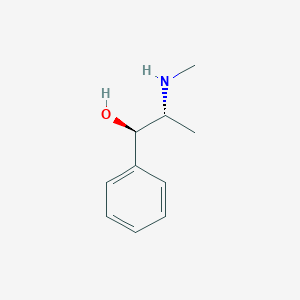

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGRBVOPPLSCSI-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185895 | |

| Record name | (-)-Pseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

321-97-1 | |

| Record name | (-)-Pseudoephedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Pseudoephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Pseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-α-[1-(methylamino)ethyl]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOEPHEDRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76J9U46ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereospecific Mechanism of (-)-Pseudoephedrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Pseudoephedrine, the (1S,2S)-stereoisomer of pseudoephedrine, exerts its pharmacological effects primarily through an indirect sympathomimetic mechanism. This involves the displacement and subsequent release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals. While it exhibits some direct, albeit weak, agonist activity at certain adrenergic receptors, its principal mechanism of action is the potentiation of noradrenergic signaling. This guide provides a comprehensive overview of the stereospecific interactions of this compound with its biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Introduction

Pseudoephedrine possesses two chiral centers, resulting in four possible stereoisomers. The commercially available and most commonly used form is (+)-pseudoephedrine, which is the (1S,2S)-enantiomer, also referred to as d-pseudoephedrine. Its levorotatory counterpart, this compound, is the (1R,2R)-enantiomer. This guide focuses specifically on the stereospecific mechanism of action of the naturally occurring and physiologically active (-)-ephedrine diastereomer, this compound, which is the (1S,2S) isomer. Understanding the stereochemistry is crucial as the different isomers exhibit varied potencies and selectivities for adrenergic receptors and neurotransmitter transporters.

Core Mechanism of Action

The primary mechanism of action of this compound is the induction of norepinephrine release from presynaptic neurons.[1] This indirect sympathomimetic effect is the main contributor to its pharmacological activity.[1] Additionally, this compound demonstrates weak direct agonist activity at β-adrenergic receptors.[2] Its affinity for α-adrenergic receptors is considered negligible.[2]

Indirect Sympathomimetic Action: Neurotransmitter Release

This compound acts as a substrate for the norepinephrine transporter (NET), leading to the reverse transport and release of norepinephrine from vesicular stores into the synaptic cleft.[3] This surge in synaptic norepinephrine results in the activation of postsynaptic α- and β-adrenergic receptors, mediating the downstream physiological effects.

Direct Adrenergic Receptor Interaction

While the predominant effect is indirect, this compound also exhibits direct but weak partial agonism at β-adrenergic receptors.[2] Its activity at α-adrenergic receptors is minimal.[2]

Quantitative Data on Stereospecific Interactions

The following tables summarize the available quantitative data on the binding affinities and functional potencies of pseudoephedrine stereoisomers.

| Table 1: Functional Potency (EC50) of this compound on Monoamine Release | |

| Target | EC50 (nM) |

| Norepinephrine Release | 224[2] |

| Dopamine Release | 1,988[2] |

| Serotonin Release | Inactive[2] |

| Table 2: Functional Potency (EC50/Kact) and Intrinsic Activity (IA) of (1S,2S)-Pseudoephedrine at Human β-Adrenergic Receptors | ||

| Receptor Subtype | EC50/Kact (µM) | Intrinsic Activity (IA) (%) |

| β1 | 309 | 53[2] |

| β2 | 10 | 47[2] |

| Table 3: Antagonist Activity (IC50) of Pseudoephedrine Stereoisomers at α-Adrenergic Receptors | |

| Compound | IC50 (µM) |

| α1-Adrenergic Receptor | |

| (+)-Pseudoephedrine | 349[1] |

| α2-Adrenergic Receptor | |

| This compound | 6.4[1] |

| (+)-Pseudoephedrine | 17[1] |

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a synthesized methodology for determining the binding affinity (Ki) of this compound for α- and β-adrenergic receptors.

Materials:

-

HEK293 cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2).

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Radioligand: [3H]-Prazosin (for α1), [3H]-Rauwolscine or [3H]-Yohimbine (for α2), [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol (ICYP) (for β).

-

Non-specific binding control: Phentolamine (B1677648) (for α receptors), Propranolol (for β receptors).

-

This compound stock solution.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

Binding Reaction: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of the non-specific binding control (e.g., 10 µM phentolamine or propranolol), and membrane preparation.

-

Competitor Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation using Luciferase Reporter

This protocol outlines a method to assess the functional agonist or antagonist activity of this compound at β-adrenergic receptors.

Materials:

-

HEK293 cells co-transfected with a human β-adrenergic receptor subtype and a CRE-luciferase reporter plasmid.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay medium (e.g., serum-free DMEM).

-

This compound stock solution.

-

Isoproterenol (B85558) (a known β-agonist).

-

Luciferase assay reagent (e.g., Promega Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Plating: Seed the transfected cells in a 96-well white, clear-bottom plate and allow them to attach overnight.

-

Compound Treatment: Replace the culture medium with assay medium containing varying concentrations of this compound or isoproterenol (for a positive control). For antagonist testing, pre-incubate the cells with this compound before adding a fixed concentration of isoproterenol.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Measure luminescence using a luminometer. For agonist activity, plot the relative light units (RLU) against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50. For antagonist activity, determine the inhibition of the isoproterenol-induced signal.

Neurotransmitter Release Assay

This protocol describes a method to measure this compound-induced norepinephrine release from rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., cortex or hypothalamus).

-

Synaptosome preparation buffer: 0.32 M sucrose, 5 mM HEPES, pH 7.4.

-

Krebs-Ringer buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 2.5 mM CaCl2, pH 7.4, gassed with 95% O2/5% CO2.

-

[3H]-Norepinephrine.

-

This compound stock solution.

-

Liquid scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold synaptosome preparation buffer. Centrifuge at 1,000 x g for 10 minutes to remove debris. Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes. Resuspend the pellet in Krebs-Ringer buffer.

-

Neurotransmitter Loading: Incubate the synaptosomes with [3H]-Norepinephrine (e.g., 50 nM) at 37°C for 30 minutes.

-

Wash: Pellet the synaptosomes by centrifugation and wash twice with fresh Krebs-Ringer buffer to remove excess radiolabel.

-

Release Experiment: Resuspend the loaded synaptosomes in Krebs-Ringer buffer and aliquot into tubes. Add varying concentrations of this compound.

-

Incubation: Incubate at 37°C for 10 minutes.

-

Separation: Terminate the release by rapid filtration through glass fiber filters or by centrifugation.

-

Quantification: Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter) using a scintillation counter.

-

Data Analysis: Express the release as a percentage of the total radioactivity. Plot the percentage of release against the log of the this compound concentration to determine the EC50.

Visualizing the Mechanism of Action

Signaling Pathway of Indirect Sympathomimetic Action

Caption: Indirect sympathomimetic action of this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Conclusion

The stereospecific mechanism of action of this compound is predominantly that of an indirect sympathomimetic agent, driven by its ability to induce the release of norepinephrine from presynaptic neurons. While it possesses weak direct agonist activity at β-adrenergic receptors, its primary pharmacological effects are a consequence of enhanced noradrenergic neurotransmission. The quantitative data and experimental protocols provided in this guide offer a detailed framework for researchers and drug development professionals to further investigate and understand the nuanced pharmacology of this stereoisomer. A thorough comprehension of its stereospecific interactions is paramount for the development of more selective and efficacious therapeutic agents targeting the adrenergic system.

References

The Discovery and Isolation of (-)-Pseudoephedrine from Ephedra: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biosynthesis of (-)-pseudoephedrine, a key alkaloid found in plants of the Ephedra genus. It details the historical context of its discovery, outlines various experimental protocols for its extraction and separation from plant material, presents quantitative data on alkaloid content in different Ephedra species, and illustrates the biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction: A Historical Perspective

The medicinal use of Ephedra, known in traditional Chinese medicine as Ma Huang, dates back thousands of years. However, the isolation of its active constituents is a more recent scientific endeavor. While the Japanese chemist Nagai Nagayoshi is credited with the first isolation of ephedrine (B3423809) from Ephedra vulgaris in 1885, the discovery and isolation of its diastereomer, pseudoephedrine, followed shortly after. In 1889, the German pharmaceutical company E. Merck is recognized for the initial isolation of pseudoephedrine.[1][2] Early research quickly established that both ephedrine and pseudoephedrine were the primary alkaloids responsible for the plant's physiological effects.[2] These initial discoveries paved the way for further investigation into the chemical properties, pharmacological activities, and therapeutic applications of these compounds.

Quantitative Analysis of this compound and Other Alkaloids in Ephedra Species

The concentration of this compound and other related alkaloids can vary significantly depending on the Ephedra species, geographical location, and time of harvest. Numerous analytical methods have been developed to quantify the alkaloid content in plant material and its extracts, with High-Performance Liquid Chromatography (HPLC) being one of the most common techniques.[3][4]

Table 1: Quantitative Analysis of Major Alkaloids in Various Ephedra Species

| Ephedra Species | (-)-Ephedrine Content (% dry weight) | (+)-Pseudoephedrine Content (% dry weight) | Total Alkaloid Content (% dry weight) | Analytical Method | Reference(s) |

| E. sinica | 0.5 - 2.5 (30-90% of total alkaloids) | Variable | 0.5 - 2.5 | HPLC | [3] |

| E. equisetina | 1.31 - 2.05 | 1.29 - 2.80 | - | Not Specified | [5] |

| E. intermedia | Variable | Variable | - | HPLC | [4] |

| E. distachya | Low | 1.25 - 1.59 | - | Not Specified | [5] |

| E. gerardiana | 1.07 - 1.69 | Not detected - 0.60 | 1.67 - 1.88 | Not Specified | [5] |

| E. pachyclada | 1.35 - 3.07 | 0.60 - 1.82 | 1.95 - 4.80 | Not Specified | [5] |

| E. major | - | - | Up to 7.19 (as total of 4 alkaloids) | HPLC-UV | [6] |

| E. foeminea | - | - | 0.04 (as total of 4 alkaloids) | HPLC-UV | [6] |

| Various Species | - | - | 1.0 - 2.0 | 1H-NMR | [7][8] |

Note: The values presented are ranges and can be influenced by various factors.

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound from Ephedra involves two primary stages: extraction from the plant matrix and subsequent separation from other co-extracted compounds, most notably its diastereomer, (-)-ephedrine.

Extraction of Total Alkaloids from Ephedra

Several methods have been developed for the efficient extraction of alkaloids from Ephedra. These methods typically involve the use of an organic solvent and may be enhanced by physical techniques such as sonication or microwave irradiation.[9]

Protocol 1: Classical Solvent Extraction

This protocol is a generalized representation of a classical solvent extraction method.

-

1. Material Preparation: The dried aerial parts of the Ephedra plant are coarsely powdered to increase the surface area for extraction.

-

2. Alkalinization: The powdered plant material is moistened with an alkaline solution, such as aqueous sodium carbonate or sodium hydroxide, to liberate the free alkaloids from their salt forms within the plant tissue.

-

3. Solvent Extraction: The alkalinized plant material is then extracted with a suitable organic solvent. Common solvents include chloroform, diethyl ether, or a mixture of toluene (B28343) and xylene.[10][11] The extraction can be performed at room temperature with agitation or under reflux for a more exhaustive extraction. This step is typically repeated multiple times to ensure complete extraction of the alkaloids.

-

4. Acidic Back-Extraction: The combined organic extracts are then partitioned against an acidic aqueous solution (e.g., dilute hydrochloric or sulfuric acid). The alkaloids, being basic, will form salts and move into the aqueous phase, leaving behind many non-alkaloidal impurities in the organic phase.

-

5. Liberation and Re-extraction: The acidic aqueous solution is then made alkaline (e.g., with sodium hydroxide) to regenerate the free-base alkaloids. These are then re-extracted into a fresh portion of an organic solvent.

-

6. Concentration: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude total alkaloid extract.

Protocol 2: Ultrasound-Assisted Extraction

This method utilizes ultrasonic waves to enhance the extraction efficiency.

-

1. Sample Preparation: 25g of powdered Ephedra herb is suspended in 100 mL of water or a dilute acidic or basic solution.[9]

-

2. Ultrasonic Treatment: The suspension is subjected to ultrasonication at a frequency of 20 kHz and a power of 50W for 30 minutes.[9]

-

3. Filtration: The mixture is filtered to remove the solid plant material.

-

4. pH Adjustment and Purification: The pH of the filtrate is adjusted to a basic pH (e.g., 9-10) with NaOH.[9] The solution can then be passed through a cation exchange resin column.

-

5. Elution and Concentration: The alkaloids are eluted from the resin with a dilute acid solution (e.g., 0.01 N HCl). The eluate is then concentrated under reduced pressure to crystallize the alkaloid hydrochlorides.[9]

Separation of this compound from (-)-Ephedrine

The separation of the diastereomers this compound and (-)-ephedrine is a critical step in the purification process. This is often achieved through fractional crystallization of their salts or by chromatographic techniques.

Protocol 3: Fractional Crystallization of Oxalate (B1200264) Salts

This method leverages the differential solubility of the oxalate salts of ephedrine and pseudoephedrine.

-

1. Salt Formation: The crude alkaloid extract is dissolved in a suitable solvent and treated with a solution of oxalic acid.

-

2. Crystallization: The oxalate salts are allowed to crystallize out of the solution. Ephedrine oxalate is less soluble in cold water than pseudoephedrine oxalate, allowing for its preferential precipitation.[2]

-

3. Separation: The precipitated ephedrine oxalate is removed by filtration.

-

4. Recovery of Pseudoephedrine: The pseudoephedrine oxalate remaining in the filtrate can be recovered by concentration of the mother liquor.

-

5. Regeneration of Free Base: The separated oxalate salts are then treated with a base to regenerate the free alkaloids.

Protocol 4: High-Performance Liquid Chromatography (HPLC)

Modern separation of ephedrine and pseudoephedrine is often accomplished using HPLC.

-

1. Column: A C18 reversed-phase column is commonly used.[4]

-

2. Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.2% phosphoric acid solution) in a ratio of approximately 4:96.[4]

-

3. Detection: Detection is typically carried out using a UV detector at a wavelength of 210 nm.[4]

-

4. Elution: Under these conditions, ephedrine and pseudoephedrine will have distinct retention times, allowing for their separation and quantification.

Biosynthesis of this compound in Ephedra

The biosynthesis of ephedrine alkaloids in Ephedra is a complex enzymatic process that begins with the amino acid L-phenylalanine.[12]

The pathway involves the condensation of a benzylic fragment with pyruvate (B1213749) to form 1-phenylpropane-1,2-dione, which is then modified through transamination and N-methylation.[13] Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate: CoA ligase, and N-methyltransferases.[12][13]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of ephedrine and pseudoephedrine.

Caption: Proposed biosynthetic pathway of ephedrine and pseudoephedrine in Ephedra.

Experimental Workflow for Isolation and Separation

The following diagram outlines a general experimental workflow for the isolation and separation of this compound from Ephedra.

Caption: General experimental workflow for the isolation of ephedrine and pseudoephedrine.

Conclusion

The discovery and isolation of this compound from Ephedra represent a significant milestone in the history of natural product chemistry and pharmacology. The development of various extraction and purification techniques has enabled the large-scale production of this important pharmaceutical compound. Understanding the quantitative distribution of alkaloids in different Ephedra species is crucial for optimizing sourcing and production processes. Furthermore, elucidation of the biosynthetic pathway opens up possibilities for biotechnological production methods. This technical guide provides a foundational resource for professionals in the field, summarizing key data and methodologies to support further research and development.

References

- 1. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 2. (Pseudo)Ephedrine Physical Data & Isolation from Ma-Huang - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. jkomor.org [jkomor.org]

- 4. researchgate.net [researchgate.net]

- 5. e-nps.or.kr [e-nps.or.kr]

- 6. rroij.com [rroij.com]

- 7. Quantitative analysis of ephedrine analogues from ephedra species using 1H-NMR. | Semantic Scholar [semanticscholar.org]

- 8. Quantitative analysis of ephedrine analogues from ephedra species using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN1600777A - A new method for large-scale extraction of ephedra alkaloids - Google Patents [patents.google.com]

- 10. how to extract ephedrine from ephedra plant [greenskybio.com]

- 11. Extraction process of ephedrine - Eureka | Patsnap [eureka.patsnap.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Properties of (-)-Pseudoephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pseudoephedrine is a sympathomimetic amine, widely utilized for its decongestant properties. Its therapeutic efficacy and pharmacological profile are intrinsically linked to its stereochemistry. As a molecule with two chiral centers, pseudoephedrine exists as four stereoisomers, each with distinct physicochemical and biological properties. This technical guide provides an in-depth exploration of the chiral characteristics of this compound, offering a valuable resource for researchers, scientists, and professionals engaged in drug development.

Stereochemistry of Pseudoephedrine

Pseudoephedrine, chemically known as (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol, possesses two stereogenic centers at the C1 and C2 positions of the propanol (B110389) backbone. This gives rise to four possible stereoisomers, which are organized into two pairs of enantiomers. These enantiomeric pairs are diastereomers of each other. The naturally occurring and most commonly used form is (+)-pseudoephedrine, the (1S,2S) enantiomer. Its counterpart, this compound, is the (1R,2R) enantiomer. The other pair of enantiomers are (+)-ephedrine and (-)-ephedrine, which are diastereomers of pseudoephedrine.[1]

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. For this compound, the absolute configuration is (1R,2R).

Physicochemical Properties

The stereochemical differences between the isomers of pseudoephedrine lead to distinct physicochemical properties. These properties are crucial for their separation, identification, and formulation.

| Property | This compound | (+)-Pseudoephedrine | (-)-Ephedrine | (+)-Ephedrine |

| Absolute Configuration | (1R,2R) | (1S,2S) | (1R,2S) | (1S,2R) |

| Melting Point (°C) | 118-120 | 119 | 35-40 | 35-40 |

| Specific Rotation ([(\alpha)]D) | -52° | +51.2° to +52° (in ethanol)[1][2] | -41° | +41° |

| Solubility in Water | Sparingly soluble | Relatively insoluble | Moderately soluble | Moderately soluble |

Table 1: Physicochemical Properties of Pseudoephedrine and Ephedrine Stereoisomers

Pharmacological Properties and Mechanism of Action

The chirality of pseudoephedrine significantly influences its pharmacological activity. This compound, like its enantiomer, acts as a sympathomimetic agent with a mixed mechanism of action.[3]

Primary Mechanism of Action:

-

Indirect Agonism: The principal mechanism involves the displacement of norepinephrine (B1679862) from storage vesicles in presynaptic neurons.[3][4] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then activates postsynaptic alpha and beta-adrenergic receptors.[3][4]

-

Direct Agonism: Pseudoephedrine also exhibits weak direct agonist activity at alpha- and beta-adrenergic receptors.[3]

The stimulation of alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa results in vasoconstriction, leading to a reduction in swelling and nasal congestion.[5] The central nervous system stimulant effects of pseudoephedrine are weaker than those of amphetamine.[3]

Experimental Protocols

Determination of Specific Rotation by Polarimetry

Objective: To measure the specific rotation of this compound to confirm its enantiomeric identity.

Materials and Equipment:

-

Polarimeter (Sodium D-line, 589 nm)

-

Polarimeter sample tube (100 mm path length)

-

Volumetric flask (10 mL)

-

Analytical balance

-

This compound sample

-

Ethanol (or water, as specified)

Procedure:

-

Solution Preparation: Accurately weigh approximately 0.25 g of this compound and transfer it to a 10 mL volumetric flask. Dissolve the sample in the specified solvent (e.g., ethanol) and dilute to the mark. Mix thoroughly.

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent.

-

Sample Measurement: Rinse the polarimeter tube with the prepared sample solution and then fill it, ensuring no air bubbles are present. Place the sample tube in the polarimeter.

-

Data Acquisition: Measure the observed rotation ((\alpha)). Record the temperature of the measurement.

-

Calculation: Calculate the specific rotation ([(\alpha)]D) using the following formula: [(\alpha)]DT = (\alpha) / (c * l) Where:

-

[(\alpha)]DT is the specific rotation at temperature T using the D-line of sodium.

-

(\alpha) is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter tube in decimeters (100 mm = 1 dm).

-

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of pseudoephedrine.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a Lux i-amylose-1 column, is effective for separating pseudoephedrine enantiomers.[6]

-

Mobile Phase: A normal-phase mobile phase is typically used. For example, a mixture of n-hexane and 2-propanol with a small amount of a modifier like formic acid can be employed.[7] The exact ratio should be optimized for the specific column and system.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where pseudoephedrine absorbs, such as 254 nm.

-

Temperature: Column temperature should be controlled, for instance, at 25°C.

Procedure:

-

Sample Preparation: Prepare a standard solution of a racemic mixture of pseudoephedrine and a separate solution of the this compound sample in the mobile phase.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peaks corresponding to (+)- and this compound based on the retention times obtained from the standard. The peak area can be used to determine the enantiomeric purity of the this compound sample.

Conclusion

The chiral properties of this compound are fundamental to its identity, quality, and therapeutic function. A thorough understanding of its stereochemistry, physicochemical characteristics, and pharmacological activity is essential for researchers and professionals in the pharmaceutical sciences. The analytical methods detailed in this guide provide a framework for the accurate characterization and quality control of this compound, ensuring its safe and effective use in drug development and clinical applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Pseudoephedrine? [synapse.patsnap.com]

- 6. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of (-)-Pseudoephedrine

This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of (-)-pseudoephedrine, a widely recognized sympathomimetic amine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis based on crystallographic, spectroscopic, and computational studies.

Molecular Structure

This compound, with the chemical formula C₁₀H₁₅NO, is a diastereomer of ephedrine.[1] The systematic name for the commercially available enantiomer is (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol.[1][2] The molecule possesses two chiral centers, leading to four possible stereoisomers.[3]

The fundamental structure consists of a phenyl group attached to a propanol (B110389) backbone, with a methylamino group at the C2 position. The relative stereochemistry of the hydroxyl and amino groups is crucial in defining its pharmacological properties.

Crystallographic Data

X-ray diffraction studies have been instrumental in elucidating the solid-state structure of pseudoephedrine. The crystal structure of (+)-pseudoephedrine has been determined to be orthorhombic, with the space group P2₁2₁2₁.[4][5] Although this data is for the (+) enantiomer, it provides valuable insights into the bond lengths and angles that can be expected for the (-) enantiomer due to their enantiomeric relationship.

Table 1: Crystallographic Data for (+)-Pseudoephedrine

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4][5] |

| Space Group | P2₁2₁2₁ | [4][5] |

| Unit Cell Dimensions | a = 7.337(4) Å, b = 8.646(5) Å, c = 16.113(7) Å | [4][5] |

| Molecules per Unit Cell (Z) | 4 | [4][5] |

Note: Data is for the (+) enantiomer.

The solid-state conformation of pseudoephedrine is characterized by an extended side chain, a feature commonly observed in related phenethylamines.[5]

Table 2: Selected Bond Lengths in (+)-Pseudoephedrine

| Bond | Bond Length (Å) |

| C(1)-C(2) | 1.392(7) |

| C(7)-C(8) | 1.530(7) |

| C(7)-O(1) | 1.428(6) |

| C(8)-N | 1.467(6) |

| N-C(10) | 1.461(7) |

Source: Mathew, M. & Palenik, G. J. (1977). The crystal and molecular structures of (+)-pseudoephedrine and (+)-pseudoephedrine hydrochloride. Acta Crystallographica Section B, 33(4), 1016-1020.[5]

Table 3: Selected Bond Angles in (+)-Pseudoephedrine

| Angle | Bond Angle (°) |

| C(1)-C(7)-C(8) | 112.3(4) |

| O(1)-C(7)-C(8) | 108.3(4) |

| C(7)-C(8)-N | 111.0(4) |

Source: Mathew, M. & Palenik, G. J. (1977). The crystal and molecular structures of (+)-pseudoephedrine and (+)-pseudoephedrine hydrochloride. Acta Crystallographica Section B, 33(4), 1016-1020.[5]

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For a flexible molecule like pseudoephedrine, understanding its conformational landscape is paramount. Studies in both the gas phase and solution have revealed the existence of multiple conformers.

In the gas phase, molecular beam Fourier transform microwave (MB-FTMW) spectroscopy has been a powerful tool for identifying different conformers.[3][6] For pseudoephedrine, four distinct conformers have been unequivocally assigned.[3][6] The conformational preferences are primarily dictated by the interplay of various intramolecular forces, with the O-H···N hydrogen bond being the most significant stabilizing interaction.[3][6] This interaction leads to an extended disposition of the side chain in the most stable conformers.[3][6]

Conformational Isomers

The rotational isomers, or conformers, of pseudoephedrine arise from the rotation around the C(7)-C(8) and C(1)-C(7) single bonds. The relative orientation of the hydroxyl and methylamino groups, as well as the phenyl ring, defines the different conformers.

Experimental Protocols

X-ray Crystallography

The determination of the crystal structure of (+)-pseudoephedrine involved the following key steps:

-

Crystal Growth: Suitable single crystals were grown from an ethyl alcohol solution by slow evaporation.[5]

-

Data Collection: X-ray diffraction data were collected using a four-circle diffractometer with either Cu Kα or Mo Kα radiation.[5]

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by least-squares techniques.[5] The final R-value, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was 0.065 for the Cu Kα dataset.[5]

Molecular Beam Fourier Transform Microwave (MB-FTMW) Spectroscopy

The conformational analysis of pseudoephedrine in the gas phase was performed using MB-FTMW spectroscopy with the following methodology:

-

Sample Preparation: Solid pseudoephedrine was heated to approximately 120 °C to generate sufficient vapor pressure.[3]

-

Supersonic Expansion: The vaporized molecules were seeded in a stream of neon gas and expanded through a nozzle into a high-vacuum chamber, resulting in a supersonic jet where the molecules are cooled to very low rotational and vibrational temperatures.[3]

-

Microwave Spectroscopy: The cooled molecules were then subjected to microwave radiation, and the resulting rotational transitions were detected.[3]

-

Data Analysis: The experimental rotational constants and ¹⁴N quadrupole coupling constants were compared with those calculated ab initio to identify and assign the different conformers.[3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable technique for studying the structure and conformation of molecules in solution. For pseudoephedrine hydrochloride, both ¹H and ¹³C NMR spectra have been reported.[7]

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O.

-

Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide information about the connectivity of atoms and the through-space proximity of protons, which can be used to deduce the preferred conformation in solution.

Computational Modeling

Computational chemistry plays a crucial role in complementing experimental data and providing deeper insights into the conformational landscape of molecules.[8] Ab initio and density functional theory (DFT) calculations have been employed to predict the geometries and relative energies of the different conformers of pseudoephedrine.[3][6] These calculations are essential for interpreting experimental data, such as those obtained from MB-FTMW spectroscopy.[3][6]

The general workflow for computational modeling of pseudoephedrine conformation involves:

Conclusion

The molecular structure and conformation of this compound have been extensively studied through a combination of experimental techniques and computational methods. The solid-state structure is well-defined by X-ray crystallography, revealing an extended side-chain conformation. In the gas phase, multiple conformers exist in equilibrium, with the most stable ones being stabilized by an intramolecular O-H···N hydrogen bond. Spectroscopic methods like NMR provide insights into its solution-phase behavior. A thorough understanding of the structural and conformational properties of this compound is fundamental for comprehending its pharmacological activity and for the rational design of new therapeutic agents.

References

- 1. acs.org [acs.org]

- 2. Pseudoephedrine [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Conformational behavior of norephedrine, ephedrine, and pseudoephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

(-)-Pseudoephedrine as a precursor in illicit synthesis

This document provides a technical overview of (-)-pseudoephedrine's role as a chemical precursor in the illicit synthesis of methamphetamine. It is intended for an audience of researchers, scientists, and drug development professionals. In line with safety and legal standards, this paper does not provide detailed experimental protocols for illicit synthesis. Instead, it focuses on the chemical basis for its use, the public health consequences, regulatory responses, and technological solutions developed to deter its diversion.

Chemical Basis for Use as a Precursor

This compound is a sympathomimetic drug widely used as a nasal decongestant in over-the-counter cold and allergy medications.[1][2][3][4] Its molecular structure is very similar to that of methamphetamine, a potent and highly addictive central nervous system stimulant.[5][6] The two molecules differ by only a single hydroxyl (-OH) group on the β-carbon of the phenethylamine (B48288) backbone.

The illicit conversion of pseudoephedrine to methamphetamine involves the chemical reduction of this hydroxyl group.[5] This structural proximity makes pseudoephedrine an efficient starting material for clandestine synthesis, as the required chemical transformation is relatively simple.[5]

Figure 1. Chemical relationship between pseudoephedrine and methamphetamine.

Several methods have been employed in clandestine laboratories to achieve this reduction. The most common include the Birch reduction (also known as the "Nazi method"), which uses anhydrous ammonia (B1221849) and a reactive metal like lithium or sodium, and the "Red Phosphorus" method, which utilizes hydriodic acid and red phosphorus.[5][7] A variation known as the "one-pot" or "shake and bake" method, which is a modified Birch reduction, has become prevalent due to its simplicity and use of smaller quantities of precursors.[5][8]

Public Health and Safety Consequences

The diversion of pseudoephedrine for illicit use has significant public health and safety ramifications. Methamphetamine is a powerful, highly addictive stimulant with severe physiological and psychological effects.[1][9] Its abuse is linked to numerous adverse health outcomes and significant societal costs.

Furthermore, clandestine methamphetamine labs pose extreme dangers to the public and first responders. The chemicals used are often volatile, flammable, and toxic, and the makeshift equipment can lead to fires, explosions, and hazardous chemical releases.[9] These labs generate significant toxic waste, leading to environmental contamination.[8] Data from the Hazardous Substances Emergency Events Surveillance (HSEES) system indicates that a significant number of incidents at clandestine labs result in injuries and require public evacuations.[9]

Regulatory Controls: The Combat Methamphetamine Epidemic Act

To address the diversion of over-the-counter pseudoephedrine products, the U.S. Congress passed the Combat Methamphetamine Epidemic Act of 2005 (CMEA).[1][10] Signed into law on March 9, 2006, the CMEA implemented stringent nationwide controls on the sale of products containing pseudoephedrine, ephedrine, and phenylpropanolamine.[10][11] The Drug Enforcement Administration (DEA) is responsible for the enforcement of the Act.[1]

The goal of the CMEA was to curtail the production of methamphetamine while maintaining legitimate consumer access to these medications for therapeutic purposes.[2] The core provisions of the act established a new category of "scheduled listed chemical products" and are summarized below.

| Provision | Requirement |

| Placement | Products must be sold from behind the counter or in locked cabinets, restricting direct public access.[1][10][11] |

| Sales Limits | A single individual is limited to purchasing 3.6 grams of pseudoephedrine base per day and 9 grams per 30-day period.[2][10][11] |

| Identification | Purchasers must present a valid, government-issued photo ID for every transaction.[1][10] |

| Logbook | Retailers must maintain a written or electronic logbook of all sales, recording the customer's name, address, signature, and the date and time of the sale.[10][12] These records must be kept for at least two years.[1][10] |

| Packaging | Non-liquid forms of the product must be sold in unit-dose blister packs.[10] |

| Seller Certification | Retailers must self-certify with the DEA that they have trained their personnel and will comply with all legal requirements of the CMEA.[4][12] |

Following the implementation of the CMEA, an immediate decrease in clandestine laboratory seizures was observed between 2005 and 2007.[5] However, large-scale producers adapted by employing "smurfing," a practice where a network of individuals makes multiple small purchases to circumvent the legal limits.[5][13]

Technological Deterrents: Abuse-Deterrent Formulations

In response to the continued diversion of pseudoephedrine, pharmaceutical companies have developed abuse-deterrent formulations (ADFs).[6][14] The objective of ADFs is to create physical or chemical barriers that impede the extraction of the active pharmaceutical ingredient (API), making its conversion to methamphetamine more difficult, less rewarding, or impossible for clandestine chemists.[5][14]

These technologies are designed to prevent manipulation without altering the drug's therapeutic efficacy and bioavailability for legitimate users.[5] Common ADF strategies include:

-

Physical and Chemical Barriers: Incorporating polymers or gelling agents that, when manipulation is attempted (e.g., by crushing or dissolving in solvents), form a viscous gel.[5][14] This sequesters the API, making it difficult to extract and purify.

-

Prodrugs: Modifying the pseudoephedrine molecule into a prodrug that is inactive until it is metabolized in the gastrointestinal tract.[14][15] This approach would render non-oral methods of administration ineffective and complicate chemical conversion.

Figure 2. Conceptual workflow of standard vs. abuse-deterrent formulations.

Products like Nexafed® and Zephrex-D® employ such technologies.[5][16] Studies designed to mimic clandestine lab processes have evaluated their effectiveness compared to standard pseudoephedrine products.

| Formulation | Technology Type | PSE Extraction / Conversion to Methamphetamine |

| Sudafed® / Sunmark® | Standard (Non-tamper-resistant) | Serves as a baseline for high-yield extraction and conversion.[5][16] |

| Nexafed® | Impede™ Technology (Polymer matrix) | Significantly limits the extraction and conversion of pseudoephedrine compared to standard formulations.[5] Studies show an average conversion of 46.4% in a 90-minute one-pot reaction.[16] |

| Zephrex-D® | Tarex® Technology (Gelling components) | Resistant to solubilizing and forms a coarse material upon crushing, intended to impede extraction.[16] Studies show an average conversion of 43.3% in a 90-minute one-pot reaction.[16] |

While these technologies present significant hurdles, some research indicates that determined chemists can still achieve substantial yields of methamphetamine, albeit with more effort.[16] One study found that by extending the reaction time to 150 minutes, the conversion rates for tamper-resistant and standard formulations became more comparable, with Nexafed converting at 54.1%-66.4% and Sunmark at 58.6%-71.8%.[16]

Conclusion

The use of this compound as a precursor for illicit methamphetamine synthesis represents a complex challenge at the intersection of chemistry, public health, and regulation. Its chemical structure makes it an ideal starting material for clandestine production, which carries severe public health and safety risks. Legislative actions like the CMEA have been pivotal in controlling access to pseudoephedrine, though criminal elements have adapted to these restrictions. Concurrently, the development of abuse-deterrent formulations by the pharmaceutical industry provides a technological barrier to diversion. A comprehensive approach involving continued regulatory vigilance, law enforcement, and scientific innovation is essential to mitigate the impact of pseudoephedrine diversion.

References

- 1. Legal Requirements for the Sale and Purchase of Drug Products Containing Pseudoephedrine, Ephedrine, and Phenylpropanolamine | FDA [fda.gov]

- 2. Combat Methamphetamine Epidemic Act (March 2017) | FDA [fda.gov]

- 3. improbable.com [improbable.com]

- 4. cdc.gov [cdc.gov]

- 5. The advent of a new pseudoephedrine product to combat methamphetamine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and evaluation of pseudoephedrine hydrochloride abuse-deterrent formulations using thermal modified rice starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production - Methamphetamine Drug Threat Assessment [justice.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Hazards of Illicit Methamphetamine Production and Efforts at Reduction: Data from the Hazardous Substances Emergency Events Surveillance System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combat Methamphetamine Epidemic Act of 2005 - Wikipedia [en.wikipedia.org]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. pharmacy.ca.gov [pharmacy.ca.gov]

- 13. Controlling Precursor Chemicals | The White House [obamawhitehouse.archives.gov]

- 14. biopharmaservices.com [biopharmaservices.com]

- 15. WO2013036567A2 - Methods, compositions, and compounds for the reduction of illegal methamphetamine production - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

The Enduring Legacy of (-)-Pseudoephedrine: A Journey Through Traditional Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pseudoephedrine, a prominent diastereomer of ephedrine (B3423809), has a rich and extensive history rooted in traditional medicine, particularly within the annals of Traditional Chinese Medicine (TCM). Long before its isolation and synthesis in the 19th and 20th centuries, the therapeutic effects of this sympathomimetic amine were harnessed through the use of the plant genus Ephedra. This technical guide delves into the historical use of this compound in its natural form within traditional medicinal practices, providing quantitative data, detailed experimental protocols for both traditional preparation and modern analysis, and visualizations of its mechanism of action and quality control workflows.

Historical Context in Traditional Chinese Medicine

The primary source of naturally occurring this compound in traditional medicine is the plant Ephedra sinica, known in TCM as Ma Huang (麻黄).[1][2] Its use dates back thousands of years, with mentions in foundational texts of Chinese medicine such as the Shen Nong Ben Cao Jing (The Divine Farmer's Materia Medica Classic), written around 100 AD.[2]

In the framework of TCM, Ma Huang is categorized as a warm, acrid herb that releases the exterior.[3] Its primary functions are to induce sweating, calm wheezing and asthma, and promote urination.[4] Traditionally, it has been prescribed for conditions analogous to the common cold, influenza, bronchitis, and asthma, particularly those characterized by chills, fever, lack of sweat, and labored breathing.[2][4]

Quantitative Data: Alkaloid Content in Ephedra Species

The therapeutic effects of Ma Huang are attributed to its active alkaloid constituents, principally ephedrine and pseudoephedrine. The concentrations of these alkaloids can vary significantly depending on the species of Ephedra, geographical origin, and harvesting conditions.[5] Below is a summary of quantitative data from various studies on the alkaloid content in different Ephedra species.

| Ephedra Species | (-)-Ephedrine Content (mg/g dry weight) | This compound Content (mg/g dry weight) | Total Alkaloid Content (% dry weight) | Reference |

| Ephedra sinica | 1.365 ± 0.624 | - | 1.594 ± 0.467% | [6][7] |

| Ephedra equisetina | - | - | 2.708 ± 0.642% | [7] |

| Ephedra intermedia | - | - | 1.210 ± 0.372% | [6] |

| Ephedra distachya subsp. helvetica | - | - | 20.8 (sum of E and PE) | [2] |

| Ephedra monosperma | - | - | 34.7 (sum of E and PE) | [2] |

| Ephedra gerardiana | 10.7 - 16.9 | 0 - 6.0 | 1.67 - 1.88% | [8] |

| Ephedra pachyclada | 13.5 - 30.7 | 6.0 - 18.2 | 1.95 - 4.80% | [8] |

Traditional Dosage: In TCM, the typical daily dosage of dried Ma Huang ranges from 2 to 10 grams.[9] For instance, the classic formula Ma Huang Tang uses 9 grams of Ma Huang in its decoction.[10]

Experimental Protocols

Traditional Preparation: The Decoction of Ma Huang Tang

Ma Huang Tang is a classic TCM formulation for treating wind-cold exterior excess patterns. The traditional preparation method is a decoction, a water-based extract.

Ingredients:

-

Ma Huang (Ephedra sinica): 9g

-

Gui Zhi (Cinnamomi Ramulus): 6g

-

Xing Ren (Armeniacae Semen Amarum): 6g

-

Zhi Gan Cao (Radix Glycyrrhizae Preparatae): 3g

Protocol:

-

Initial Decoction of Ma Huang: Add the 9g of Ma Huang to approximately 90 ml of water in a ceramic or glass pot.[11]

-

Bring the mixture to a boil and then simmer. A crucial step in the traditional preparation is to remove the foam that forms on the surface.[12] This is believed to reduce some of the harsh properties of the herb.

-

Continue to simmer for about 30 minutes.[11]

-

Addition of Other Herbs: Add Gui Zhi, Xing Ren, and Zhi Gan Cao to the pot containing the Ma Huang decoction.

-

Add an additional 150 ml of water.[11]

-

Bring the mixture back to a boil and then simmer for another 30 minutes.[11]

-

Straining: Strain the decoction to separate the liquid extract from the solid herbal residue.

-

Final Volume Adjustment: The final volume of the decoction is traditionally adjusted to a specific amount to be taken in divided doses throughout the day.[13]

Modern Analytical Protocol: Quantification of Pseudoephedrine by HPLC

Modern analytical techniques are employed for the quality control and standardization of herbal medicines containing Ephedra. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

Objective: To quantify the this compound content in a sample of Ephedra sinica.

Materials and Equipment:

-

Dried and powdered Ephedra sinica stems

-

Reference standard of this compound

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Phosphoric acid, triethylamine, dibutylamine (B89481)

-

HPLC system with a UV detector

-

Polar-RP column (e.g., Phenomenex)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation (Extraction):

-

Accurately weigh about 1g of the powdered Ephedra sinica sample.

-

Perform a solvent extraction, for example, using methanol or a methanol-water mixture, often with the aid of ultrasonication to enhance extraction efficiency.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Conditions:

-

Column: Phenomenex Polar-RP column.[7]

-

Mobile Phase: A solution of phosphoric acid, triethylamine, and dibutylamine in water mixed with methanol.[7] The exact ratio and gradient will depend on the specific column and system.

-

Flow Rate: Typically around 1.0 ml/min.

-

Detection Wavelength: 210 nm.[7]

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the prepared standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample solution.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Mandatory Visualizations

Signaling Pathway of this compound

This compound primarily exerts its sympathomimetic effects through a mixed mechanism of action, involving both direct and indirect stimulation of adrenergic receptors.[14]

Caption: Sympathomimetic signaling pathway of this compound.

Experimental Workflow for Quality Control of Ephedra-Containing Herbal Medicine

This workflow outlines the key stages in ensuring the quality and consistency of a traditional herbal medicine containing Ephedra.

Caption: Quality control workflow for Ephedra-containing herbal medicine.

Conclusion

The journey of this compound from a key component of the ancient remedy Ma Huang to a globally recognized pharmaceutical ingredient underscores the profound value of traditional knowledge in modern drug discovery. For researchers and drug development professionals, understanding this history provides a crucial context for the continued exploration of natural products. The methodologies for traditional preparation offer insights into historical pharmaceutical practices, while modern analytical techniques are essential for ensuring the safety, efficacy, and consistency of these ancient remedies in a contemporary healthcare landscape. The enduring use of Ephedra and its active constituents is a testament to the power of ethnopharmacology and the ongoing potential for nature-derived therapeutics.

References

- 1. droracle.ai [droracle.ai]

- 2. Chemical composition of various Ephedra species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ma Huang Tang - TCM Formula Information | Me & Qi [meandqi.com]

- 4. The sympathomimetic actions of l-ephedrine and d-pseudoephedrine: direct receptor activation or norepinephrine release? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-nps.or.kr [e-nps.or.kr]

- 6. A comparative study of commercial samples of ephedrae herba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of contents of five ephedrine alkaloids in three official origins of Ephedra Herb in China by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Pseudoephedrine? [synapse.patsnap.com]

- 10. Ma Huang Tang | Asante Academy | Chinese Herbal Medicine [asante-academy.com]

- 11. Simultaneous quantification of nine major active components in traditional Chinese prescription Mahuang decoction and the influence of herbal compatibility on their contents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hjmedicalgroup.com [hjmedicalgroup.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

The Sympathomimetic Profile of (-)-Pseudoephedrine: An In-Depth Technical Guide to its Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pseudoephedrine, a commonly used nasal decongestant, exerts its pharmacological effects through interaction with the adrenergic system. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, focusing on its interactions with α- and β-adrenergic receptors. This document summarizes key quantitative binding data, details representative experimental protocols for assessing receptor affinity, and illustrates the associated signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecular mechanisms underpinning the therapeutic actions and potential off-target effects of this compound.

Introduction

This compound is a sympathomimetic amine that functions as both a direct and indirect agonist of adrenergic receptors.[1][2][3] Its primary therapeutic application as a nasal decongestant stems from its ability to induce vasoconstriction in the nasal mucosa, an effect mediated by the activation of α-adrenergic receptors.[4][5] Additionally, its interaction with β-adrenergic receptors contributes to bronchodilation.[1] While it is established that a significant component of pseudoephedrine's action is indirect, through the release of endogenous norepinephrine, direct binding to adrenergic receptors also plays a role in its pharmacological profile.[6] Understanding the specific binding affinities of this compound for various adrenergic receptor subtypes is crucial for elucidating its mechanism of action, predicting potential side effects, and guiding the development of more selective therapeutic agents.

Quantitative Receptor Binding Data

The binding affinity of this compound for α1, α2, and β2 adrenergic receptors has been quantified in competitive binding assays. The data, presented in the tables below, are derived from studies assessing the displacement of specific radioligands from these receptors. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters for quantifying receptor affinity, with lower values indicating a higher binding affinity.

Table 1: Binding Affinity of this compound for α1-Adrenergic Receptors

| Compound | Radioligand | IC50 (μM) | Ki (μM) |

| This compound | [3H]Prazosin | 33 | 21.3 |

Data sourced from a study on the sympathomimetic properties of pseudoephedrine isomers.

Table 2: Binding Affinity of this compound for α2-Adrenergic Receptors

| Compound | Radioligand | IC50 (μM) | Ki (μM) |

| This compound | [3H]Yohimbine | 0.008 | Not Reported |

Data sourced from a study on the sympathomimetic properties of pseudoephedrine isomers.

Table 3: Binding Affinity of this compound for β2-Adrenergic Receptors

| Compound | Radioligand | IC50 (μM) | Ki (μM) |

| This compound | 125I-Iodocyanopindolol | 489 | Not Reported |

Data sourced from a study on the sympathomimetic properties of pseudoephedrine isomers.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] The following protocols are representative methodologies for assessing the binding of this compound to α- and β-adrenergic receptors.

General Experimental Workflow for Radioligand Binding Assay

The general workflow for a competitive radioligand binding assay involves the preparation of a receptor source, incubation with a radiolabeled ligand and a competing unlabeled ligand, separation of bound and free radioligand, and quantification of radioactivity.

General workflow for a competitive radioligand binding assay.

Protocol for α1-Adrenergic Receptor Binding Assay

-

Membrane Preparation:

-

Homogenize tissues or cells expressing α1-adrenergic receptors (e.g., rat cerebral cortex or HEK293 cells transfected with the α1-receptor gene) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, [3H]prazosin (a selective α1-adrenergic antagonist radioligand) at a concentration near its Kd, and varying concentrations of this compound.

-

For determination of non-specific binding, include wells with the membrane preparation, [3H]prazosin, and a high concentration of an unlabeled α1-antagonist (e.g., phentolamine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Protocol for α2-Adrenergic Receptor Binding Assay

The protocol is similar to the α1-receptor assay, with the following key differences:

-

Radioligand: Use a selective α2-adrenergic antagonist radioligand such as [3H]yohimbine or [3H]clonidine.

-

Non-specific binding: Use a high concentration of an unlabeled α2-antagonist (e.g., yohimbine (B192690) or idazoxan).

Protocol for β2-Adrenergic Receptor Binding Assay

The protocol is similar to the α-receptor assays, with the following key differences:

-

Radioligand: Use a selective β-adrenergic antagonist radioligand such as 125I-iodocyanopindolol (ICYP).[9]

-

Non-specific binding: Use a high concentration of an unlabeled β-antagonist (e.g., propranolol).[9]

-

Quantification: Use a gamma counter for 125I.

Signaling Pathways

The interaction of this compound with adrenergic receptors initiates intracellular signaling cascades that produce its physiological effects.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, leads to vasoconstriction.[10]

α1-Adrenergic receptor signaling pathway.

α2-Adrenergic Receptor Signaling Pathway

α2-adrenergic receptors are coupled to Gi proteins and their activation typically leads to the inhibition of adenylyl cyclase, which can modulate neurotransmitter release.[11]

α2-Adrenergic receptor signaling pathway.

β2-Adrenergic Receptor Signaling Pathway

Activation of β2-adrenergic receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase and leads to smooth muscle relaxation, such as bronchodilation.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. droracle.ai [droracle.ai]

- 5. The pharmacology of alpha-adrenergic decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reinforcing effect of pseudoephedrine isomers and the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. Beta2 adrenergic receptor-Gs protein complex - Proteopedia, life in 3D [proteopedia.org]

- 13. Beta2 adrenergic receptor-Gs protein complex updated - Proteopedia, life in 3D [proteopedia.org]

Toxicological Profile of (-)-Pseudoephedrine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of (-)-pseudoephedrine in various animal models. The information is compiled from a review of publicly available literature and regulatory documents. While extensive data exists for the acute toxicity of pseudoephedrine, detailed subchronic, chronic, reproductive, developmental, and carcinogenicity studies are less readily available in the public domain. This guide summarizes the existing quantitative data, outlines standard experimental protocols for key toxicological endpoints, and visualizes relevant biological pathways and experimental workflows.

Acute Toxicity

This compound exhibits a low order of acute toxicity in animal models. The primary effects observed are consistent with its sympathomimetic properties, including central nervous system stimulation and cardiovascular effects.

Table 1: Acute Toxicity of this compound in Animal Models

| Species | Route of Administration | Parameter | Value (mg/kg) | Observed Effects |

| Rat | Oral | LD50 | 2,206 | CNS stimulation, convulsions, respiratory distress |

| Mouse | Oral | LD50 | 726 | Hyperactivity, tremors, convulsions |

| Dog | Intravenous | LDlo | 130 | Cardiovascular effects |

| Rabbit | Intravenous | LDlo | 100-130 | Cardiovascular effects |

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

A common method for assessing acute oral toxicity is the Fixed Dose Procedure.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle (e.g., water or 0.5% methylcellulose), is administered by oral gavage. A sighting study is first conducted with a single animal at a starting dose (e.g., 300 mg/kg). Based on the outcome, the main study is performed using a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for up to 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Workflow for Acute Oral Toxicity Study

Caption: Workflow for a typical acute oral toxicity study.

Subchronic and Chronic Toxicity

Publicly available data on the subchronic and chronic toxicity of this compound is limited. However, studies on the related compound, ephedrine (B3423809) sulfate (B86663), provide some insight. In 2-year studies, ephedrine sulfate administered in the feed to rats and mice resulted in decreased body weight and food consumption, but no other treatment-related adverse findings were reported.[1]

Table 2: Subchronic and Chronic Toxicity of Ephedrine Sulfate (as a surrogate)

| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs |

| Rat | 2 years | Oral (feed) | 11 | None identified |

| Mouse | 2 years | Oral (feed) | 29 | None identified |

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated oral exposure for a period of 90 days.

-

Test Animals: Young, healthy rats (e.g., Wistar), typically 10 males and 10 females per group.

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not mortality.

-

Administration: The test substance is administered daily by oral gavage or in the diet or drinking water.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and ophthalmoscopic examinations are performed.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.

-

Pathology: All animals undergo a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of organs and tissues is performed.

Genotoxicity

Table 3: Genotoxicity of Ephedrine (as a surrogate)

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium | With and without | Negative |

| In vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Negative |

| In vitro Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and without | Negative |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

This assay is used to detect point mutations induced by the test substance.

-

Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S-9 mix from induced rat liver).

-

Procedure: The bacterial tester strains are exposed to the test substance at various concentrations in the presence and absence of S-9 mix. The mixture is plated on minimal agar (B569324) plates.

-

Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Workflow for a Bacterial Reverse Mutation (Ames) Test

Caption: General workflow for an Ames test.

Carcinogenicity

A 2-year carcinogenicity study of ephedrine sulfate in rats and mice showed no evidence of carcinogenic activity.[1] Specific carcinogenicity data for this compound is not available in the reviewed literature.

Table 4: Carcinogenicity of Ephedrine Sulfate (as a surrogate)

| Species | Route | Doses (ppm in feed) | Duration | Result |

| Rat (F344/N) | Oral | 125, 250 | 2 years | No evidence of carcinogenicity |